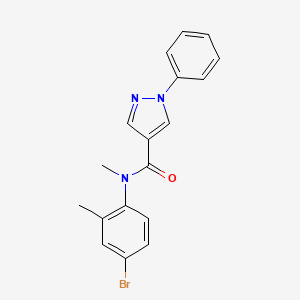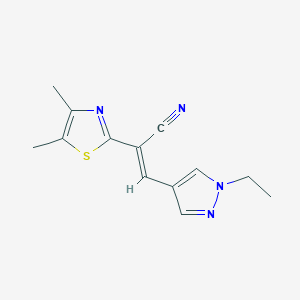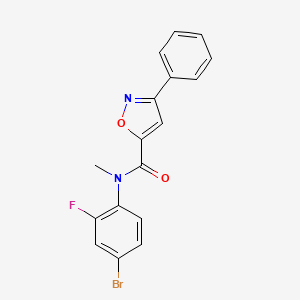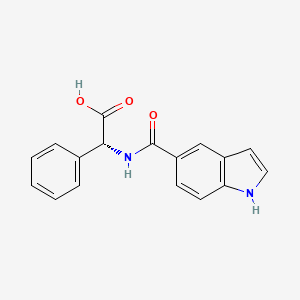
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been found to activate the p53 tumor suppressor pathway, which plays a critical role in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been found to exert a range of biochemical and physiological effects in the body. For example, the compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. In addition, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been found to induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been shown to protect neurons from oxidative stress and neurotoxicity, leading to a reduction in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized easily using standard laboratory techniques. In addition, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been extensively studied, and its biological activities are well characterized, making it a valuable tool for investigating various disease conditions. However, there are also some limitations to the use of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide in lab experiments. For example, the compound has relatively low solubility, which can limit its use in certain assays. In addition, the exact mechanism of action of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide. One potential area of research is the development of novel analogs of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide with improved properties, such as increased solubility and potency. In addition, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide and its potential therapeutic applications. Finally, the use of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide in combination with other drugs or therapies should be investigated to determine whether it can enhance their efficacy.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide involves the reaction of 4-bromo-2-methylbenzaldehyde with N-methyl-1-phenylpyrazole-4-carboxamide in the presence of a suitable catalyst. The resulting compound is then purified using various chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-10-15(19)8-9-17(13)21(2)18(23)14-11-20-22(12-14)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRKXGMVSFSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-N-methyl-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)



![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)